
Raloxifene
Overview
Description
Raloxifene is a selective estrogen receptor modulator that is primarily used to prevent and treat osteoporosis in postmenopausal women. It is also used to reduce the risk of invasive breast cancer in high-risk postmenopausal women . This compound exhibits both estrogenic and antiestrogenic effects, making it a versatile compound in medical applications .
Preparation Methods
The synthesis of raloxifene typically involves the Friedel-Crafts acylation of 4-[2-(1-piperidinyl)ethoxy]benzoyl chloride hydrochloride, followed by the deprotection of the methane sulfonyl group of 6-methylsulfonyloxy-2-[4-methylsulfonyloxy)phenyl]benzothiophene . This process is carried out under base conditions in water, making it an environmentally friendly method . Industrial production methods focus on optimizing yield and purity while minimizing the use of hazardous chemicals and solvents .
Chemical Reactions Analysis
Raloxifene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on the this compound molecule.
Substitution: Substitution reactions can occur at different positions on the benzothiophene ring.
Common reagents used in these reactions include thionyl chloride for acylation and various bases for deprotection . The major products formed from these reactions are typically intermediates used in further synthesis steps .
Scientific Research Applications
Raloxifene in Osteoporosis Treatment
Mechanism of Action
this compound mimics estrogen's beneficial effects on bone without the associated risks of estrogen therapy on breast and uterine tissues. It selectively binds to estrogen receptors, enhancing bone density and reducing bone turnover rates.
Clinical Efficacy
- Bone Density Improvement : Studies indicate that this compound significantly increases bone mineral density in postmenopausal women. The Multiple Outcomes of this compound Evaluation (MORE) trial found a 30% to 50% reduction in vertebral fracture risk after 36 months of treatment .
- Long-term Effects : Continued use has shown sustained benefits in maintaining bone density and reducing fracture risk over extended periods .
Data Table: Effects of this compound on Bone Health
This compound for Breast Cancer Prevention
Risk Reduction
this compound has been shown to significantly lower the risk of invasive breast cancer among postmenopausal women, particularly those with osteoporosis. The MORE trial reported a 76% reduction in breast cancer incidence over three years .
Data Table: this compound's Impact on Breast Cancer Risk
Emerging Applications: COVID-19 Treatment
Recent studies have suggested that this compound may also have potential applications in treating COVID-19 due to its ability to modulate viral replication mechanisms. A phase 2 randomized trial indicated that this compound could reduce the severity of symptoms associated with COVID-19 infection .
Case Study Insights
Mechanism of Action
Raloxifene acts as both an estrogen agonist and antagonist by binding to estrogen receptors in a tissue-specific manner . In bone tissue, it mimics estrogen, helping to maintain bone density. In breast and uterine tissues, it acts as an antiestrogen, reducing the risk of cancer . The molecular targets include estrogen receptor alpha and estrogen receptor beta, and the pathways involved are related to bone metabolism and cancer prevention .
Comparison with Similar Compounds
Raloxifene is often compared with other selective estrogen receptor modulators such as tamoxifen and toremifene. Unlike tamoxifen, this compound does not increase the risk of uterine cancer and has a more favorable side effect profile . Other similar compounds include:
Tamoxifen: Used primarily for breast cancer treatment.
Toremifene: Another selective estrogen receptor modulator with similar applications.
Alendronate: Used for osteoporosis but works through a different mechanism.
This compound’s unique ability to act as both an estrogen agonist and antagonist, along with its favorable safety profile, makes it a valuable compound in medical treatments .
Biological Activity
Raloxifene is a selective estrogen receptor modulator (SERM) that exhibits a range of biological activities, particularly in the context of osteoporosis treatment and potential antiviral effects. This article explores the pharmacological properties, mechanisms of action, and clinical implications of this compound, supported by data tables and relevant case studies.
This compound mimics estrogen's beneficial effects on bone tissue while exhibiting antagonistic effects on breast and uterine tissues. It binds to estrogen receptors (ERs), leading to various downstream effects:
- Bone Health : this compound decreases osteoclastic activity, reducing bone resorption by up to 50% and lowering interleukin-6 (IL-6) and tumor necrosis factor α (TNF-α) production .
- Antiviral Activity : Recent studies have shown that this compound possesses antiviral properties against SARS-CoV-2, inhibiting viral replication in vitro. The half-maximal inhibitory concentration (IC50) for viral replication was determined to be 3.3 µM .
Biological Activity Overview
The biological activities of this compound can be summarized in the following table:
Case Studies and Research Findings
- Osteoporosis Treatment : The Multiple Outcomes of this compound Evaluation (MORE) trial demonstrated that this compound significantly reduces the risk of vertebral fractures in postmenopausal women with osteoporosis. Adherence rates were reported at around 1.32% for osteoporotic fractures within a year post-treatment .
- Antiviral Research : A study characterized this compound's antiviral activity against SARS-CoV-2, showing a dose-dependent reduction in viral titers and intracellular RNA levels. At concentrations of 10 µM and above, the drug exhibited potent inhibitory effects on viral replication, suggesting its potential as an adjunctive therapy during viral infections .
- Inflammatory Response Modulation : this compound has been shown to modulate gene expression related to inflammation. In pulmonary cells, treatment with this compound significantly inhibited the expression of ADAM17, a protein implicated in severe respiratory conditions associated with COVID-19 .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for validating raloxifene purity and detecting related impurities in pharmaceutical formulations?
High-performance liquid chromatography (HPLC) is the standard method. Critical parameters include:
- Resolution : ≥2.0 between this compound and its related compound C to ensure separation .
- Tailing factor : ≤2.0 for this compound to confirm symmetrical peak shape .
- Relative standard deviation (RSD) : ≤0.7% for precision in retention time and peak area . Method validation should follow USP guidelines, using EDTA-acetonitrile buffer systems and controlled temperature conditions (25–35°C) .
Q. How does this compound impact bone mineral density (BMD) and fracture risk in postmenopausal osteoporosis?
A meta-analysis of seven randomized trials (1996–2000) showed:
- BMD improvement : +2.51% (lumbar spine), +2.11% (hip) after 2 years vs. placebo .
- Fracture reduction : Relative risk (RR) of vertebral fractures = 0.60 (95% CI: 0.50–0.70), but no significant effect on non-vertebral fractures (RR = 0.92, 95% CI: 0.79–1.07) . Trials required standardized calcium/vitamin D supplementation and excluded women with prior fractures .
Q. What are the key pharmacokinetic challenges of this compound, and how do they influence formulation design?
this compound has low oral bioavailability (2%) due to poor solubility and extensive glucuronidation . Strategies include:
- Cyclodextrin complexes : Hydroxypropyl-β-cyclodextrin improves aqueous solubility by 3–5× via inclusion .
- Transdermal nanotransfersomes : Achieve 6.5 μg/cm²/hour flux with 91% entrapment efficiency, bypassing first-pass metabolism .
Q. How should adverse events (AEs) like hot flashes and thromboembolism be monitored in clinical trials?
- Hot flashes : RR = 1.46 (95% CI: 1.23–1.74) in this compound groups; use validated questionnaires (e.g., MENQOL) .
- Venous thromboembolism (VTE) : RR = 2–4 vs. placebo; screen high-risk patients (age >60, prior VTE) .
Advanced Research Questions
Q. How can researchers reconcile contradictory data on this compound’s cardiovascular (CV) effects across studies?
- MORE trial : No CV benefit in general population but 62% stroke risk reduction in high-risk subgroups .
- RUTH trial : Neutral effects on coronary heart disease (primary endpoint) and stroke (secondary endpoint) . Methodological considerations: Use stratified randomization for baseline CV risk and adjust for competing outcomes in sensitivity analyses .
Q. What experimental designs optimize this compound formulations for enhanced bioavailability?
- Box-Behnken design : Optimizes phospholipid/surfactant ratios and sonication time for nanotransfersomes .
- pH-solubility profiling : Determine pKa values to design pH-responsive cyclodextrin complexes (e.g., hydroxybutenyl-β-cyclodextrin at pH 6.8) .
Q. What are the limitations of murine models in studying this compound’s effects on age-related disc degeneration?
- Tail vs. lumbar disc mechanics : Tail IVDs in mice lack mechanical loading, leading to inconsistent drug distribution and blunted anabolic gene expression (e.g., ER-α upregulation without collagen II induction) .
- Translational relevance : Use larger animal models (e.g., non-human primates) with upright spinal loading .
Q. How does renal function influence this compound’s efficacy in osteoporosis management?
- Mild-moderate CKD : Greater hip BMD improvement vs. normal renal function (post hoc analysis, RR = 1.3, p < 0.05) .
- CKD stage 4–5 : Limited data; avoid extrapolation due to altered drug clearance and uremic toxin interference .
Q. What statistical tools address heterogeneity in meta-analyses of this compound’s long-term outcomes?
- Cochran’s Q test : Assess heterogeneity (e.g., I² < 25% for bone density studies indicates homogeneity) .
- Bayesian modeling : Incorporate WHI trial data on HRT’s CV risks to recalibrate cost-effectiveness models (e.g., incremental cost/QALY = $3,830 in high-risk women) .
Q. Why do sex-specific pharmacodynamic effects of this compound occur in neuropsychiatric disorders?
- Female-specific benefits : In schizophrenia, this compound reduces negative symptoms (Cohen’s d = 0.45, p < 0.01) and improves working memory post-discontinuation, linked to ER-β modulation in prefrontal cortex .
- Male non-response : Null effects in males suggest androgen interference or ER-α/ER-β ratio differences .
Q. Key Methodological Recommendations
- Analytical chemistry : Adhere to USP resolution/RSD thresholds for impurity profiling .
- Clinical trials : Stratify by baseline CV/renal risk and use sex-specific subgroup analyses .
- Formulation development : Apply response surface methodology (RSM) for nanocarrier optimization .
- Meta-analyses : Use Bayesian models to integrate post-WHI data on HRT comparators .
Properties
IUPAC Name |
[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27NO4S/c30-21-8-4-20(5-9-21)28-26(24-13-10-22(31)18-25(24)34-28)27(32)19-6-11-23(12-7-19)33-17-16-29-14-2-1-3-15-29/h4-13,18,30-31H,1-3,14-17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZUITABIAKMVPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
82640-04-8 (hydrochloride) | |
Record name | Raloxifene [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084449901 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3023550 | |
Record name | Raloxifene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3023550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Raloxifene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014624 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble, 5.12e-04 g/L | |
Record name | Raloxifene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00481 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Raloxifene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014624 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Raloxifene is a selective estrogen receptor modulator that acts as both an estrogen agonist and antagonist via differential effects on the tissue-specific estrogen receptors. Based on the findings of competitive binding assays, raloxifene displays binding affinity that is similar to that of [estradiol], the predominant circulating estrogen. Estrogens play variable roles at different tissues in females, including the bone, breasts, uterus and liver, by binding to the steroid nuclear hormone receptors, Estrogen Receptor alpha (ERα) or Estrogen Receptor beta (ERβ). These receptors are normally bound to the Heat Shock Protein 90 (Hsp90) when unbound to the ligand. Ligand binding induces a conformational change in the receptor that promotes dissociation of the receptor from Hsp90, dimerization and translocation into the nucleus. This movement into the nucleus allows the receptor to bind to genomic locations based on sequence recognition of the DNA binding domain, also known as the Estrogen Response Elements (EREs). In bones, endogenous estrogens normally modulate multiple DNA response elements, including the gene-encoding transforming growth factor-β3 (TGF-β3), which is a cytokine embedded in the bone matrix. TGF-β3 plays an important role in bone remodelling by working with other cytokines to induce production of osteoblasts, such as IL-6, and attenuate the activity of osetoclasts. Estrogens typically maintain the bone integrity by inhibiting the cytokines that recruit osteoclasts and oppose the bone-resorbing, Ca2+-mobilizing action of parathyroid hormone. In contrast, estrogens promote osteoblast proliferation, augment the production of TGF-β3 and bone morphogenic proteins, and inhibit apoptosis. Mimicking the action of endogenous estrogen in bone tissues, raloxifene binds to the estrogen receptor to influence gene transcription through interactions with the estrogen response element (ERE) and a distinct DNA target, the raloxifene response element (RRE). It occupies the same ER ligand binding site as estrogen. Upon binding, raloxifene induces a conformational change of the receptor, allowing mediation of direct binding to transcriptional elements by accessory proteins. Increased expression of bone matrix proteins, such as alkaline phosphatase, osteonectin, osteocalcin and collagen may be seen. The agonistic or antagonistic action of raloxifene depends on the extent of recruitment of coactivators and corepressors to estrogen receptor (ER) target gene promotors. In breast tissues, raloxifene acts as an estrogen receptor antagonist to attenuate the estrogen-dependent proliferative effects of epithelial cell expansion. In addition to the antiproliferative effects, raloxifene prevents the production of cytokines and recruitment of macrophages and lymphocytes into tumor mass., Bone remodeling is controlled by the actions of bone-degrading osteoclasts and bone-forming osteoblasts (OBs). Aging and loss of estrogen after menopause affects bone mass and quality. Estrogen therapy, including selective estrogen receptor modulators (SERMs), can prevent bone loss and increase bone mineral density in post-menopausal women. Although investigations of the effects of estrogen on osteoclast activity are well advanced, the mechanism of action of estrogen on OBs is still unclear. The proline-rich tyrosine kinase 2 (Pyk2) is important for bone formation and female mice lacking Pyk2 (Pyk2-KO) exhibit elevated bone mass, increased bone formation rate and reduced osteoclast activity. Therefore, in the current study, we examined the role of estrogen signaling on the mechanism of action of Pyk2 in OBs. As expected, Pyk2-KO OBs showed significantly higher proliferation, matrix formation, and mineralization than WT OBs. In addition we found that Pyk2-KO OBs cultured in the presence of either 17beta-estradiol (E2) or raloxifene, a SERM used for the treatment of post-menopausal osteoporosis, showed a further robust increase in alkaline phosphatase (ALP) activity and mineralization. We examined the possible mechanism of action and found that Pyk2 deletion promotes the proteasome-mediated degradation of estrogen receptor a (ERa), but not estrogen receptor beta (ERbeta). As a consequence, E2 signaling via ERbeta was enhanced in Pyk2-KO OBs. In addition, we found that Pyk2 deletion and E2 stimulation had an additive effect on ERK phosphorylation, which is known to stimulate cell differentiation and survival. Our findings suggest that in the absence of Pyk2, estrogen exerts an osteogenic effect on OBs through altered ERalpha and ERbeta signaling. Thus, targeting Pyk2, in combination with estrogen or raloxifene, may be a novel strategy for the prevention and/or treatment of bone loss diseases., The estrogenic character of tamoxifen and raloxifene was studied on three different genes, an ERE-reporter construct and two endogenous genes, sex hormone binding globulin (SHBG) and pS2, in two variants of the human liver carcinoma cell line HepG2. On the ERE-reporter construct and the pS2 gene both tamoxifen and raloxifene acted as pure estrogen antagonists, whereas on the SHBG gene they functioned as partial estrogens/antiestrogens at concentrations below 1 uM and as full "agonists" at concentrations higher than 1 microM. The fold stimulatory effect of tamoxifen and raloxifene on SHBG protein expression was similar in the estrogen receptor (ER) expressing HepG2 cells (HepER3) and the parental non-ER expressing HepG2 cells at concentrations above 1 uM. In contrast, the 17beta-estradiol analogue moxestrol stimulated SHBG expression only in the HepER3 cells. Both tamoxifen and raloxifene had an additive effect to estrogen receptor-dependent SHBG gene expression in the HepER3 cells in the presence of saturating concentrations of moxestrol. However, a significant difference was observed in that a much higher concentration of moxestrol was required to see an additive effect of raloxifene compared to tamoxifen. The cytokine IL1-beta completely blocked the tamoxifen-dependent induction of SHBG gene expression in HepER3 cells, but only partly blocked the effect of moxestrol mediated by the ER. In conclusion, our results suggest that the mechanism for the liver-selective "estrogenic" character of tamoxifen and raloxifene is mediated by a non-ER dependent pathway. | |
Record name | Raloxifene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00481 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Raloxifene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7460 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from acetone | |
CAS No. |
84449-90-1 | |
Record name | Raloxifene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84449-90-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Raloxifene [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084449901 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Raloxifene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00481 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | raloxifene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=747974 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Raloxifene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3023550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Raloxifene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RALOXIFENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YX9162EO3I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Raloxifene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7460 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Raloxifene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014624 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
268-272, 143-147 °C, Crystals from methanol/water; mp: 258 °C; UV max (ethanol): 286 nm (epsilon 32800). Freely soluble in dimethylsulfoxide; sparingly soluble in methanol; slightly soluble in alcohol; very slightly soluble in water, isopropyl alcohol, octanol. Practically insoluble in ether, ethyl acetate /Raloxifene hydrochloride/, 143 - 147 °C | |
Record name | Raloxifene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00481 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Raloxifene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7460 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Raloxifene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014624 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.